Antiviral Activity of trans-2-Hexenoic Acid Against Enteroviruses
In a direct head-to-head comparison against no treatment controls, trans-2-hexenoic acid (THA) demonstrated dose-dependent antiviral activity against Coxsackievirus B3 (CVB3) and Enterovirus A71 (EV-A71) [1].
| Evidence Dimension | Antiviral efficacy (EC50) |
|---|---|
| Target Compound Data | 2.9 μM (CVB3), 3.21 μM (EV-A71) |
| Comparator Or Baseline | Untreated control (0% inhibition) |
| Quantified Difference | EC50 values of 2.9 μM and 3.21 μM |
| Conditions | In vitro cell culture; CVB3 and EV-A71 infection models |
Why This Matters
This provides a quantifiable benchmark for evaluating THA as a lead compound for enterovirus therapeutic development, an area with no currently approved antivirals.
- [1] Olasunkanmi, O. J., et al. (2023). Antiviral Activity of trans-Hexenoic Acid against Coxsackievirus B and Enterovirus A71. Antimicrobial Agents and Chemotherapy, 67(3), e00868-22. View Source
